Silandrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

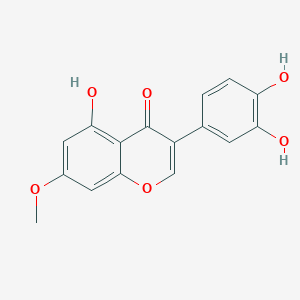

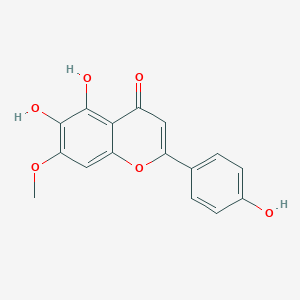

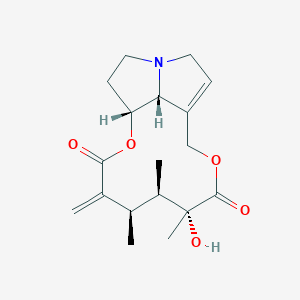

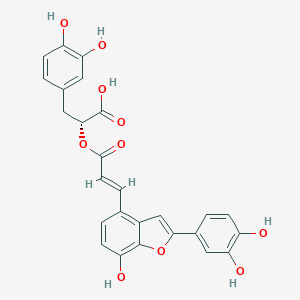

Silandrin belongs to the class of organic compounds known as flavonolignans . These are non-conventional lignans derived from flavonoids and are characterized by a p-dioxin ring substituted at one carbon atom by a C3C6 (phenylpropan) group and fused to the B-ring of the 2-phenylchromene moiety .

Synthesis Analysis

Flavonolignans, including Silandrin, are found in Silybum marianum (milk thistle) and are produced from milk thistle fruits by extraction with polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate . The flavonoid part of the flavonolignan molecule is usually taxifolin, naringenin, chrysoeriol, eriodictyol, tricin, luteolin, apigenin, or quercetin .Molecular Structure Analysis

The molecular formula of Silandrin is C25H22O9 . It has an average mass of 466.437 Da and a monoisotopic mass of 466.126373 Da .Chemical Reactions Analysis

The specific activities of the respective diastereomers of flavonolignans and also the enantiomers of their 2,3-dehydro derivatives have been demonstrated in 3D anisotropic systems typically represented by biological systems .Physical And Chemical Properties Analysis

Silandrin is soluble in water, with a solubility of 34.17 mg/L at 25 °C .Aplicaciones Científicas De Investigación

Structural Elucidation

- The structure of Silandrin, a flavanolignan from Silybum marianum, has been established through spectroscopic investigations and chemical transformation. This compound, along with silymonin, plays a significant role in scientific research due to their unique structural properties (Szilági et al., 1981).

Synthesis and Antihepatotoxic Activity

- Silandrin has been synthesized in racemic form and demonstrated notable antihepatotoxic activity. This synthesis from readily available materials such as caffeic acid ethyl ester and coniferyl alcohol highlights its potential in hepatoprotective therapies (Antus et al., 1993).

Antioxidant Properties

- A variant of Silandrin, (-)-isosilandrin, isolated from Silybum marianum, exhibited stronger inhibitory activity on the release of superoxide anion by human polymorphonuclear leukocytes than (+)-silybin, indicating its potential as an antioxidant (Samu et al., 2004).

Cytotoxicity Against Cancer Cells

- Modifications of Silandrin to create derivatives have been explored for their cytotoxicity against cancer cells. This research is crucial in developing new cancer treatments using flavonolignan compounds (Maihesuti et al., 2021).

Exploring Biosynthetic Pathways

- Research on the white-flowered variant of Silybum marianum provided insights into the biosynthesis of flavanolignans like Silandrin. Understanding these biosynthetic pathways is crucial for developing novel synthetic methods for these compounds (Nyiredy et al., 2008).

Direcciones Futuras

Research on flavonolignans, including Silandrin, is ongoing. Future directions may include exploring potential drugs against viruses, such as SARS-CoV-2 . The development of technologies related to the recording of movement, such as immersive virtual reality, is also of high importance for other branches of science, including psychology .

Propiedades

Número CAS |

70815-32-6 |

|---|---|

Nombre del producto |

Silandrin |

Fórmula molecular |

C25H22O9 |

Peso molecular |

466.4 g/mol |

Nombre IUPAC |

(2S)-5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H22O9/c1-31-20-7-13(2-4-15(20)28)25-23(11-26)33-21-6-12(3-5-18(21)34-25)19-10-17(30)24-16(29)8-14(27)9-22(24)32-19/h2-9,19,23,25-29H,10-11H2,1H3/t19-,23+,25+/m0/s1 |

Clave InChI |

CRPGUMMYQABYES-DNVKUUNQSA-N |

SMILES isomérico |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |

SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |

SMILES canónico |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |

melting_point |

234-236°C |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)